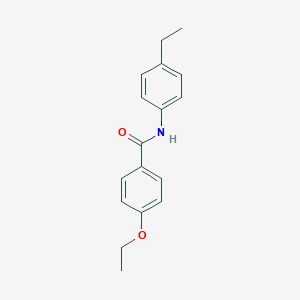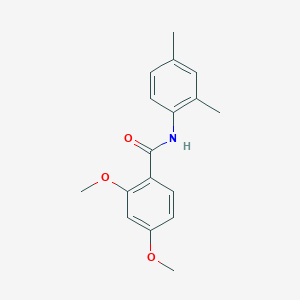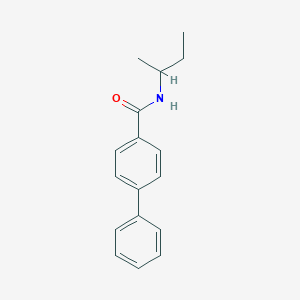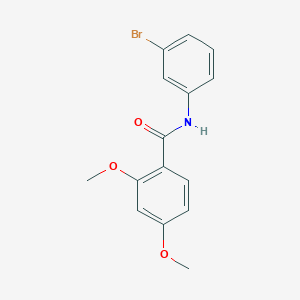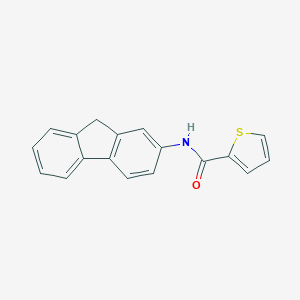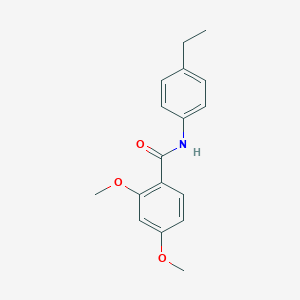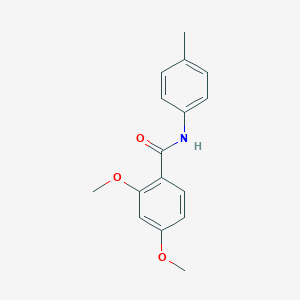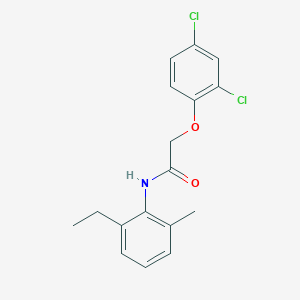
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as Butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It was first introduced in 1974 and has since become one of the most extensively used herbicides globally. The chemical structure of Butachlor is similar to other herbicides such as Acetochlor and Alachlor.
Mécanisme D'action
The mechanism of action of Butachlor involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. Butachlor is known to be selective in its action, meaning that it only affects plants and not animals.
Biochemical and Physiological Effects:
Butachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the activity of several enzymes involved in the photosynthetic process, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). It also affects the synthesis of chlorophyll, leading to a decrease in the photosynthetic rate. Additionally, Butachlor has been shown to affect the growth and development of rice plants, leading to changes in plant morphology and yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Butachlor is its effectiveness in controlling weeds in rice paddies. It is also relatively inexpensive and easy to apply. However, Butachlor has some limitations when used in lab experiments. Its toxicity to plants may vary depending on the species, making it difficult to compare results across different studies. Additionally, Butachlor may have unintended effects on non-target organisms such as insects and soil microorganisms.
Orientations Futures
Several future directions for research on Butachlor can be explored. One area of research could focus on developing more selective herbicides that target specific weeds while minimizing the impact on non-target organisms. Another area of research could focus on the development of new formulations of Butachlor that are more environmentally friendly and have reduced toxicity to plants and animals. Finally, research could explore the potential use of Butachlor in other crops and agricultural systems beyond rice paddies.
Conclusion:
In conclusion, Butachlor is a widely used herbicide that has been extensively studied for its efficacy in controlling weeds in rice paddies. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to cell death. While Butachlor has several advantages, such as its effectiveness and low cost, it also has some limitations when used in lab experiments. Future research can explore new formulations and applications of Butachlor to improve its effectiveness and minimize its impact on the environment.
Méthodes De Synthèse
Butachlor is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 2-ethyl-6-methylaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction mixture is then heated, and the resulting product is purified through a series of steps such as filtration, washing, and drying.
Applications De Recherche Scientifique
Butachlor has been extensively studied for its efficacy in controlling weeds in rice paddies. Several studies have shown that Butachlor is effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which makes it an ideal herbicide for rice cultivation.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-11(2)17(12)20-16(21)10-22-15-8-7-13(18)9-14(15)19/h4-9H,3,10H2,1-2H3,(H,20,21) |
Clé InChI |
AGNOOAXBAOPALQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



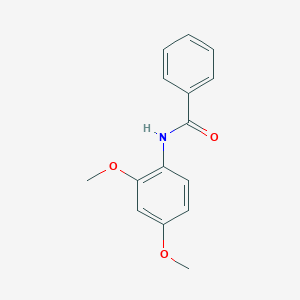
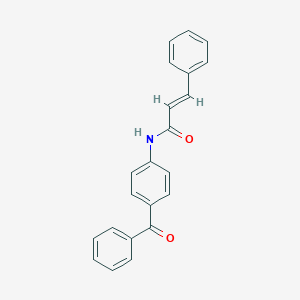
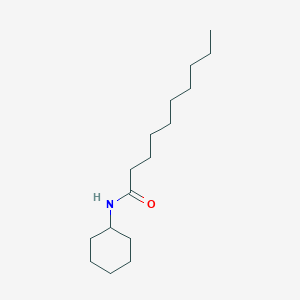

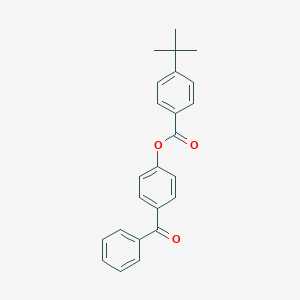
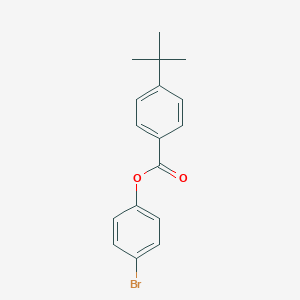
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
